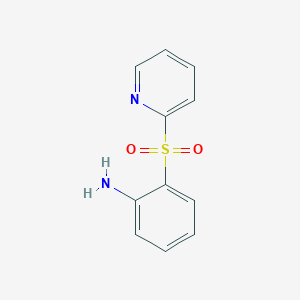

2-(Pyridine-2-sulfonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61174-40-1 |

|---|---|

Molecular Formula |

C11H10N2O2S |

Molecular Weight |

234.28 g/mol |

IUPAC Name |

2-pyridin-2-ylsulfonylaniline |

InChI |

InChI=1S/C11H10N2O2S/c12-9-5-1-2-6-10(9)16(14,15)11-7-3-4-8-13-11/h1-8H,12H2 |

InChI Key |

QDSPGOBIUPDHSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridine 2 Sulfonyl Aniline and Its Analogues

Classical and Established Synthetic Routes to Sulfonamide Formation

The formation of the sulfonamide bond is most commonly achieved through the reaction of an amine with a sulfonyl chloride. This approach remains a cornerstone in the synthesis of compounds like 2-(Pyridine-2-sulfonyl)aniline.

Direct N-Sulfonylation of Anilines with Pyridine-2-sulfonyl Chloride

The principal and most direct method for synthesizing this compound involves the reaction of an aniline (B41778) with pyridine-2-sulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center, where the amino group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.com

The viability of the direct N-sulfonylation route is contingent upon the availability of the key reagent, pyridine-2-sulfonyl chloride. This precursor is generally unstable, particularly in the presence of moisture, and is often prepared fresh for subsequent reactions. chemicalbook.com There are two primary methods for its synthesis.

A widely used method for preparing pyridine-2-sulfonyl chloride is the oxidative chlorination of 2-mercaptopyridine (B119420) (also known as pyridine-2-thiol). figshare.com This process involves the oxidation of the thiol group to a sulfonyl chloride. In a common procedure, 2-mercaptopyridine is dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to low temperatures. An oxidizing agent, typically an aqueous solution of sodium hypochlorite, is then added slowly while maintaining the low temperature to control the exothermic reaction. The reaction transforms the thiol into the desired sulfonyl chloride. Alternative oxidizing systems, such as sodium chlorite (B76162) (NaClO2) in water, have also been developed for this transformation, offering a simple method that allows for easy purification by extraction. figshare.com

Table 1: Example Conditions for Oxidative Chlorination of 2-Mercaptopyridine

| Reactant | Oxidizing Agent | Solvent/Acid | Temperature | Yield | Reference |

| 2-Mercaptopyridine | Sodium Hypochlorite | Sulfuric Acid | -15°C to 10°C | 72% | |

| Azaarenethiols | Sodium Chlorite | Water | Not specified | Good yields | figshare.com |

This table is interactive. Click on the headers to sort the data.

An alternative route to pyridine-2-sulfonyl chloride begins with 2,2′-dipyridyl disulfide. chemicalbook.com This disulfide is itself readily formed from the oxidation of 2-mercaptopyridine. wikipedia.org The disulfide is treated with a halogenating agent, such as chlorine or bromine, in a suitable solvent like petroleum ether or dichloromethane. chemicalbook.com This reaction cleaves the disulfide bond and oxidizes the sulfur atoms to yield two equivalents of the corresponding pyridine-2-sulfonyl halide. chemicalbook.com This method also typically requires the freshly prepared sulfonyl chloride to be used immediately in subsequent steps due to its instability. chemicalbook.com

The efficiency of the N-sulfonylation reaction between an aniline and pyridine-2-sulfonyl chloride can be influenced by several factors, making optimization a key consideration for achieving high yields.

Base: A base is generally required to scavenge the HCl produced during the reaction. Pyridine (B92270) is a common choice, acting as both a base and sometimes as the solvent. cbijournal.com Other organic bases like triethylamine (B128534) or N,N-dimethylaniline can also be employed. google.com The choice of base can impact reaction rates and side-product formation.

Solvent: The reaction is often carried out in polar aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran (B95107). In some cases, the base, like pyridine, can serve as the solvent. cbijournal.com Solvent-free, or "neat," conditions have also been explored for the sulfonylation of anilines, which can offer environmental and economic benefits. semanticscholar.org

Temperature: The reaction temperature is a critical parameter. Often, the initial addition of the sulfonyl chloride to the amine is performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to drive the reaction to completion. cbijournal.com

Catalyst: While many sulfonylation reactions proceed readily without a catalyst, certain less nucleophilic anilines may require harsher conditions or the use of a catalyst to improve efficiency. semanticscholar.org However, for simple anilines, the reaction with sulfonyl chlorides can often proceed immediately at room temperature without any catalyst. semanticscholar.org Recent developments have also explored visible-light-mediated sulfonylation, which requires a photocatalyst like an iridium complex. researchgate.net

Table 2: Optimization Parameters for Sulfonamide Synthesis

| Parameter | Common Choices | Purpose/Effect | Reference |

| Base | Pyridine, Triethylamine, K₃PO₄, CsF, KF, NaHCO₃ | Neutralizes HCl byproduct, can catalyze the reaction | cbijournal.comresearchgate.net |

| Solvent | Dichloromethane, Acetonitrile (MeCN), Tetrahydrofuran (THF), Pyridine | Solubilizes reactants, can influence reaction rate | cbijournal.comnih.gov |

| Temperature | 0°C to Room Temperature (or higher) | Controls reaction rate and selectivity | cbijournal.comsemanticscholar.org |

| Catalyst | Often none required; Photocatalysts (e.g., Ir complexes) for specific methods | Increases reaction rate, enables alternative pathways | semanticscholar.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Synthesis of Pyridine-2-sulfonyl Chloride Precursors

Alternative Approaches for Constructing the Sulfonamide Linkage

Beyond the classical sulfonyl chloride and amine condensation, modern synthetic chemistry offers alternative strategies for forming the sulfonamide bond, which can provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Visible-Light-Mediated Sulfonylation: A contemporary approach involves the use of visible light and a photocatalyst to mediate the sulfonylation of anilines. researchgate.netnih.gov In these methods, sulfonyl fluorides are often used as the sulfonylation reagent instead of the more moisture-sensitive sulfonyl chlorides. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netnih.gov

Metal-Catalyzed C-H Sulfonylation: Another advanced strategy involves the direct C-H functionalization of anilines. For instance, a copper-catalyzed method has been developed for the sulfonylation of aniline derivatives using sodium sulfinates as the sulfonyl source. mdpi.com This approach forges the C-S bond directly at a specific position on the aniline ring, guided by a directing group, offering a different disconnection approach to the target molecule. mdpi.com

Advanced and Modern Synthetic Strategies

Recent advancements in organic synthesis have provided a range of sophisticated methods for the formation of the crucial C-N and S-N bonds in this compound and its analogues. These strategies include transition-metal-free approaches, metal-catalyzed cross-coupling reactions, multicomponent reactions for rapid scaffold assembly, and methods for the enantiospecific synthesis of chiral derivatives.

Transition-Metal-Free Amination Reactions Involving Pyridine-2-sulfonyl Chloride

A notable advancement in the synthesis of pyridine sulfonamides is the development of transition-metal-free amination reactions. These methods provide a more environmentally benign alternative to traditional metal-catalyzed processes. One such strategy involves the use of magnesium amides of the type R₂NMgCl·LiCl for the amination of pyridine-2-sulfonyl chloride. researchgate.netacs.orgresearchgate.net This approach allows for the direct formation of the sulfonamide bond under mild conditions.

The reaction typically proceeds by treating pyridine-2-sulfonyl chloride with a magnesium amide in a solvent like tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. acs.org This method has been successfully applied to a variety of cyclic and acyclic amines, affording the corresponding 2-aminopyridines in good yields. researchgate.netacs.org

Furthermore, this transition-metal-free methodology can be extended to create more complex, functionalized pyridines. For instance, the directed ortho-magnesiation of the initially formed pyridine-2-sulfonamides can be achieved using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). The resulting magnesium intermediates can then react with various electrophiles, followed by another amination step, to yield a range of 2,3-functionalized pyridine derivatives. researchgate.netacs.org

Table 1: Examples of Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Diethylamine | N,N-Diethylpyridine-2-sulfonamide | 84 | acs.org |

| Pyrrolidine | 2-(Pyrrolidin-1-ylsulfonyl)pyridine | 88 | acs.org |

| Piperidine | 2-(Piperidin-1-ylsulfonyl)pyridine | 85 | acs.org |

Metal-Catalyzed Carbon-Nitrogen Bond Formation (Relevant to Pyridine-Aniline Systems)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, which are central to the structure of this compound. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods in this category.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. acsgcipr.orgwikipedia.orglibretexts.org This reaction is highly versatile and has a broad substrate scope, making it suitable for the synthesis of complex aniline derivatives. wikipedia.orgrsc.org In the context of pyridine-aniline systems, this reaction can be employed to form the C-N bond between a pyridine precursor and an aniline derivative. The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive development. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.org While traditionally requiring harsh reaction conditions such as high temperatures, modern variations have been developed that proceed under milder conditions, often with the use of ligands to facilitate the catalytic cycle. wikipedia.orgacs.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the coupling of anilines with aryl halides. wikipedia.org

Table 2: Comparison of Metal-Catalyzed C-N Bond Formation Reactions

| Reaction | Metal Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, amines | Broad substrate scope, mild reaction conditions with appropriate ligands. acsgcipr.orgwikipedia.org |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acsgcipr.orgdoaj.org MCRs are particularly valuable for the rapid generation of molecular diversity and the construction of heterocyclic scaffolds like pyridine. acsgcipr.orgresearchgate.net

While specific MCRs for the direct one-pot synthesis of this compound are not extensively reported, the principles of MCRs can be applied to assemble the core pyridine-aniline scaffold. For instance, variations of the Hantzsch pyridine synthesis or the Guareschi-Thorpe reaction could potentially be adapted to incorporate precursors bearing the necessary sulfonyl and amino functionalities. acsgcipr.org These reactions typically involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source to construct the pyridine ring. acsgcipr.orgdoaj.org The development of novel MCRs that directly lead to the this compound framework remains an area of interest for synthetic chemists.

Enantiospecific Synthesis of Chiral Sulfonimidamide Analogues and Related Structures

Sulfonimidamides are structural analogues of sulfonamides where one of the sulfonyl oxygens is replaced by an imino group. nih.gov This substitution introduces a chiral center at the sulfur atom, opening up possibilities for the development of chiral ligands, catalysts, and therapeutic agents. The enantiospecific synthesis of these chiral analogues is therefore of significant interest.

One approach to enantiospecific synthesis involves the reaction of chiral sulfonimidoyl fluorides with anilines in the presence of a Lewis acid, such as Ca(NTf₂)₂. nih.govacs.org This reaction proceeds with inversion of the configuration at the sulfur stereocenter. nih.govacs.org The substrate scope includes anilines with both electron-donating and electron-withdrawing groups. acs.org

Another strategy for accessing enantiomerically enriched sulfonimidamides is through the desymmetrizing enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium species derived from sulfenamides. This method provides chiral sulfonimidoyl chlorides, which are versatile synthons for a range of chiral S(VI) derivatives. researchgate.net The development of these methods allows for the controlled synthesis of chiral sulfonimidamide analogues of this compound, which can be valuable for various applications.

Applications of the Pyridine-2-sulfonyl Moiety as a Protecting Group

The pyridine-2-sulfonyl group can serve as a convenient protecting group for primary and secondary amines. tandfonline.comtandfonline.com Sulfonamides are generally stable and crystalline solids, resistant to nucleophilic attack, making them effective protecting groups. tandfonline.comtandfonline.comchem-station.com

The protection step involves the reaction of an amine with pyridine-2-sulfonyl chloride. A key advantage of the pyridine-2-sulfonyl group over other sulfonyl protecting groups, such as the tosyl group, is the ability to deprotect it under milder conditions. tandfonline.comtandfonline.com

Deprotection of pyridine-2-sulfonamides can be conveniently achieved using magnesium in methanol (B129727) at 0 °C. tandfonline.comtandfonline.comresearchgate.net This method is effective for sulfonamides derived from both primary and secondary amines, affording the corresponding free amines in good yields. tandfonline.comtandfonline.com The reaction is believed to proceed via a single electron transfer mechanism. tandfonline.comtandfonline.com Other mild deprotection methods include the use of samarium(II) iodide (SmI₂) or electrolysis. acs.org The ability to cleave the pyridine-2-sulfonyl group under conditions that leave other protecting groups intact provides valuable orthogonality in complex synthetic sequences. chem-station.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine-2-sulfonyl Chloride |

| N,N-Diethylpyridine-2-sulfonamide |

| 2-(Pyrrolidin-1-ylsulfonyl)pyridine |

| 2-(Piperidin-1-ylsulfonyl)pyridine |

| 4-(Pyridine-2-sulfonyl)morpholine |

| TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride) |

| Ca(NTf₂)₂ (Calcium bis(trifluoromethanesulfonyl)imide) |

Chemical Reactivity and Transformation of 2 Pyridine 2 Sulfonyl Aniline

Reactivity of the Sulfonyl Group

The sulfonyl group serves as a key reactive site in 2-(Pyridine-2-sulfonyl)aniline, primarily undergoing nucleophilic attack at the electron-deficient sulfur atom. This reactivity is central to forming new bonds and, under specific conditions, establishing stereochemistry at the sulfur center.

Nucleophilic Substitution Patterns at Sulfur

The sulfur atom in the sulfonyl group of this compound is electrophilic and susceptible to attack by a variety of nucleophiles. This process generally follows a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. Studies on analogous sulfonyl compounds, such as thiophene-2-sulfonyl chlorides, reveal that the reaction mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent system.

The reaction proceeds through a transition state where the nucleophile attacks the sulfur atom, leading to the displacement of a leaving group. In the context of this compound, the aniline (B41778) portion would typically be the leaving group if a stronger nucleophile is introduced. However, reactions involving the cleavage of the S-N bond often require activation or specific reaction conditions. More commonly, derivatives of this compound, such as the corresponding sulfonyl chlorides, are used in synthesis to react with nucleophiles like anilines, azides, and acetates. The reaction of sulfonyl chlorides with amines, for instance, is a well-established method for forming sulfonamides.

The general reactivity pattern for nucleophilic substitution at a sulfonyl sulfur can be summarized in the following table, based on analogous systems.

| Nucleophile (Nu⁻) | Reaction Type | Product Type | Typical Conditions |

| Amines (R-NH₂) | SN2 at Sulfur | Sulfonamides | Base catalyst, aprotic solvent |

| Alcohols (R-OH) | SN2 at Sulfur | Sulfonate Esters | Base catalyst (e.g., pyridine) |

| Thiolates (R-S⁻) | SN2 at Sulfur | Thiosulfonates | Aprotic solvent |

| Azide (N₃⁻) | SN2 at Sulfur | Sulfonyl Azides | Polar aprotic solvent (e.g., DMF) |

Role in Chiral Induction and Stereocenter Formation

The tetrahedral geometry of the sulfonyl sulfur atom allows for the existence of chirality if four different substituents are attached, as is the case in sulfonimidamides, which are analogues of sulfonamides. Nucleophilic substitution reactions at such a chiral sulfur center can proceed with a high degree of stereochemical control, typically through an SN2-like mechanism that results in the inversion of configuration. This principle has been demonstrated in the enantiospecific synthesis of chiral sulfonimidamides from chiral sulfonimidoyl fluorides by reaction with anilines.

In these transformations, a Lewis acid, such as Ca(NTf₂)₂, activates the sulfonyl group by coordinating to it, making the sulfur atom more electrophilic. The incoming nucleophile (aniline) then attacks the sulfur center from the side opposite to the leaving group (fluoride), leading to a transition state that results in an inversion of the stereocenter at the sulfur atom. This method provides a reliable pathway to synthesize enantiomerically pure sulfonimidamides, highlighting the role of the sulfonyl group as a platform for creating stable stereocenters.

Reactions Involving the Aniline Moiety

The aniline portion of the molecule retains aromatic character and can undergo reactions typical of substituted benzenes. The reactivity and regioselectivity of these transformations are heavily influenced by the attached pyridine-sulfonyl group.

Electrophilic Aromatic Substitution on the Anilino Phenyl Ring

The aniline ring in this compound can undergo electrophilic aromatic substitution (EAS). The directing effect of the substituent on the ring determines the position of the incoming electrophile. Unlike a free amino group (-NH₂), which is a powerful activating ortho-, para-director, the N-sulfonyl group (-NH-SO₂-Py) is a deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. libretexts.org However, the nitrogen lone pair can still participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the sulfonamide group.

Therefore, reactions such as halogenation, nitration, and sulfonation are expected to yield primarily the para-substituted product, with some formation of the ortho-isomer. masterorganicchemistry.com Steric hindrance from the bulky pyridine-sulfonyl group may further favor substitution at the less hindered para position. It is important to note that under strongly acidic conditions, protonation of the pyridine (B92270) nitrogen can further increase the electron-withdrawing effect of the substituent, making the aniline ring even less reactive towards electrophilic attack. libretexts.org

Directed C-H Functionalization Mediated by the Pyridine-Sulfonyl Group

A key feature of the this compound structure is its ability to act as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.netrsc.org The nitrogen atom of the pyridine ring and one of the sulfonyl oxygen atoms can chelate to a metal center (e.g., palladium), positioning the catalyst in close proximity to the ortho C-H bond of the aniline ring. researchgate.net This chelation assistance facilitates the cleavage of the otherwise inert C-H bond, allowing for the regioselective introduction of various functional groups.

This directed C-H functionalization provides a powerful and atom-economical method for elaborating the aniline ring structure with high precision, avoiding the regioselectivity issues often encountered with standard electrophilic aromatic substitution. nih.gov

The N-(2-pyridyl)sulfonyl group has proven to be an effective directing group for the palladium-catalyzed ortho-halogenation of the aniline ring. researchgate.net This transformation allows for the selective installation of iodine, bromine, chlorine, and fluorine atoms at the position ortho to the sulfonamide linker. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a suitable halogen source.

The proposed mechanism involves the formation of a six-membered palladacycle intermediate, which is the key step for the regioselective C-H activation. researchgate.net Subsequent reaction with the halogenating agent leads to the formation of the C-X bond and regeneration of the active catalyst. This methodology is highly efficient and tolerates a range of other functional groups on the aniline ring.

The following table summarizes typical conditions for the palladium-catalyzed ortho-halogenation directed by the N-(2-pyridyl)sulfonyl group. researchgate.net

| Halogenation | Halogen Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Iodination | NIS | Pd(OAc)₂ | 1,2-DCE | 100 | 85-95 |

| Bromination | NBS | Pd(OAc)₂ | 1,2-DCE | 100 | 80-90 |

| Chlorination | NCS | Pd(OAc)₂ | 1,2-DCE | 120 | 60-75 |

| Fluorination | N-Fluoro-2,4,6-trimethylpyridinium triflate | Pd(OTf)₂·2H₂O | NMP | 120 | 40-60 |

Data compiled from studies on analogous N-(2-pyridyl)sulfonyl-protected arenes. researchgate.net NIS = N-Iodosuccinimide, NBS = N-Bromosuccinimide, NCS = N-Chlorosuccinimide, 1,2-DCE = 1,2-Dichloroethane, NMP = N-Methyl-2-pyrrolidone.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orguoanbar.edu.iqaklectures.comquora.com Reactions such as nitration, sulfonation, and halogenation require harsh conditions and typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.orguoanbar.edu.iq The presence of the strongly electron-withdrawing sulfonyl group further deactivates the pyridine ring, making electrophilic substitution even more challenging.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r). uoanbar.edu.iqquimicaorganica.orgstackexchange.com The 2- and 4-positions of the pyridine ring are particularly activated towards nucleophilic attack. stackexchange.com In this compound, the sulfonyl group at the 2-position acts as an excellent leaving group, facilitating nucleophilic displacement. rsc.orgnih.govacs.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the sulfonyl group to afford 2-substituted pyridine derivatives. rsc.org This reactivity is a key feature of 2-sulfonylpyridines and has been exploited in various synthetic applications, including the development of cysteine-reactive electrophiles for targeting proteins. nih.govacs.org

The reactivity of 2-sulfonylpyridines in S NAr reactions can be tuned by introducing substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the ring and increase the rate of nucleophilic attack, while electron-donating groups have the opposite effect. acs.org

The table below summarizes the general reactivity of the pyridine ring in this context.

| Reaction Type | Reactivity | Preferred Position(s) | Influence of Sulfonyl Group |

| Electrophilic Substitution | Deactivated | 3, 5 | Further deactivation |

| Nucleophilic Substitution | Activated | 2, 4 | Excellent leaving group at position 2 |

Information regarding specific ring-opening and ring-closing reactions involving the intact this compound molecule is not extensively documented. However, the pyridine ring itself can undergo ring-opening reactions under certain conditions. For instance, pyridines can be converted to ring-opened aza-triene intermediates, known as Zincke intermediates, which can then be used in further transformations. researchgate.net Additionally, the cleavage of C-N bonds in pyridine rings is a key step in industrial hydrodenitrogenation processes and has been studied mechanistically. nih.govnih.gov

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including those containing nitrogen heterocycles. rsc.orgorganic-chemistry.org While not directly reported for this compound, it is conceivable that derivatives of this compound bearing appropriate diene functionalities could undergo RCM to form macrocyclic structures.

Coordination Chemistry and Ligand Properties of 2 Pyridine 2 Sulfonyl Aniline

2-(Pyridine-2-sulfonyl)aniline as a Multidentate Ligand Motif

The structure of this compound inherently suggests its capability to act as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. This ability is crucial for forming stable chelate complexes.

The this compound molecule possesses three distinct types of potential donor atoms that can engage in coordination with a metal center. The availability of these sites makes it a versatile ligand. utexas.edu

Pyridine (B92270) Nitrogen: The nitrogen atom of the pyridine ring is a well-established coordination site in transition metal chemistry. libretexts.org As a Lewis base, the lone pair of electrons on the pyridine nitrogen is readily available for donation to a Lewis acidic metal center, forming a stable coordinate covalent bond. utexas.edulibretexts.org

Aniline (B41778) Nitrogen: The nitrogen atom of the aniline group also has a lone pair of electrons and can act as a donor atom. The coordination ability of the aniline nitrogen can, however, be influenced by steric factors and the electronic effects of the sulfonyl group.

Sulfonyl Oxygens: The two oxygen atoms of the sulfonyl group (-SO₂-) are also potential coordination sites. Each oxygen atom possesses lone pairs of electrons that can be donated to a metal ion. Sulfonamide groups are known to participate in coordination, often acting as bridging ligands or as part of a chelate ring.

These multiple potential donor sites classify this compound as a multidentate ligand, likely capable of acting in a bidentate or even tridentate fashion.

Table 1: Potential Coordination Sites in this compound

| Functional Group | Donor Atom | Type of Interaction |

|---|---|---|

| Pyridine | Nitrogen (N) | Lewis Base (electron pair donor) |

| Aniline | Nitrogen (N) | Lewis Base (electron pair donor) |

The spatial arrangement of the donor atoms in this compound is conducive to the formation of chelate rings when it coordinates to a metal ion. Chelation, the formation of a ring structure between a ligand and a metal, significantly enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands—a phenomenon known as the chelate effect. libretexts.orgnih.gov

Depending on which donor atoms are involved, different chelate rings can be formed:

N,N'-Chelation: Coordination involving the pyridine nitrogen and the aniline nitrogen would form a six-membered chelate ring. This is a common and stable arrangement in coordination chemistry.

N,O-Chelation: Coordination involving the pyridine nitrogen and one of the sulfonyl oxygens would result in a five-membered chelate ring. Similarly, coordination of the aniline nitrogen and a sulfonyl oxygen would also form a five-membered ring.

The formation of these stable five- or six-membered rings is a strong driving force for the coordination of this ligand. unidel.edu.ng The actual coordination mode would depend on various factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands. ijnes.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures used for other N-donor or mixed N,O-donor ligands. wikipedia.org This typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals, with their partially filled d-orbitals, are prime candidates for forming stable complexes with ligands like this compound. chemsociety.org.ng A wide range of transition metals in various oxidation states could be utilized.

Synthesis: A general synthetic route would involve dissolving this compound in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of a metal salt, such as cobalt(II) chloride, copper(II) sulfate, or zinc(II) nitrate. The mixture would be stirred, possibly with gentle heating, to facilitate the reaction. The resulting complex could then be isolated by cooling, evaporation of the solvent, or precipitation by adding a less-polar solvent. jscimedcentral.comrsc.org

Structural Characterization: The synthesized complexes would be characterized using a variety of analytical techniques.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal, IR spectroscopy would be employed. A shift in the vibrational frequencies of the C=N (pyridine), N-H (aniline), and S=O (sulfonyl) bonds upon complexation would provide direct evidence of coordination.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, coordination geometry, and the specific donor atoms involved in bonding. wikipedia.org

UV-Vis Spectroscopy: This technique would provide information about the electronic transitions within the complex, which are influenced by the coordination environment and the metal's d-orbital splitting. jscimedcentral.com

Based on analogous compounds, it is expected that this compound would form stable complexes with first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II). rsc.org The flexible nature of the ligand could allow for the formation of both mononuclear complexes, where one ligand binds to one metal center, and potentially polynuclear or coordination polymer structures under specific conditions. libretexts.org

Table 2: Expected Properties of Transition Metal Complexes

| Metal Ion | Potential Oxidation State | Likely Coordination Geometry |

|---|---|---|

| Cobalt (Co) | +2, +3 | Octahedral, Tetrahedral |

| Nickel (Ni) | +2 | Octahedral, Square Planar |

| Copper (Cu) | +1, +2 | Tetrahedral, Square Planar, Distorted Octahedral |

While less common than with transition metals, pyridine and sulfonamide-based ligands can also coordinate to main group elements. libretexts.org The Lewis basicity of the nitrogen and oxygen donor atoms makes them suitable for forming complexes with Lewis acidic main group metal ions, such as those from Group 13 (e.g., Al³⁺, Ga³⁺, In³⁺) or heavier elements like lead (Pb²⁺). The synthesis and isolation of such complexes would follow similar methods to those for transition metals. The resulting structures and properties would be governed by the specific electronic requirements and preferred coordination numbers of the main group element.

Influence of Ligand Architecture on Coordination Geometry and Electronic Properties

The specific structure of a ligand—its "architecture"—plays a crucial role in determining the geometry and electronic properties of the resulting metal complex. unidel.edu.ng The arrangement of donor atoms, the flexibility of the ligand backbone, and any steric hindrance are key factors.

In this compound, the sulfonyl group acts as a flexible bridge between the pyridine and aniline rings. This flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions. For example:

For a metal ion that prefers an octahedral geometry (coordination number of 6), two tridentate ligands could coordinate to the metal center, or one bidentate ligand could coordinate along with other solvent molecules or counter-ions. nih.gov

For a metal ion that favors a tetrahedral or square planar geometry (coordination number of 4), the ligand would likely act as a bidentate N,N' or N,O donor. libretexts.org

The rotation around the S-N and S-C bonds provides conformational freedom, but it can also lead to the formation of distorted geometries rather than ideal polyhedra (e.g., a distorted octahedron instead of a perfect one). This distortion, in turn, affects the electronic properties of the complex, such as its color, magnetic behavior, and reactivity, by altering the splitting of the metal's d-orbitals. The electronic properties of the phenyl and pyridine rings can also be tuned by adding substituents, which would electronically influence the donor atoms and thereby modulate the properties of the final metal complex.

Spectroscopic Data for this compound Not Available in Publicly Accessible Repositories

A thorough search of scientific databases and chemistry-focused public domains did not yield specific experimental spectroscopic data for the chemical compound this compound. While information is available for the constituent chemical moieties—pyridine, aniline, and related sulfonic acids—the complete spectral analysis for the combined molecule, as required for a detailed article on its characterization, is not publicly documented.

To fulfill the request for a scientifically accurate article detailing the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this compound, specific data including ¹H and ¹³C NMR chemical shifts, coupling constants, and correlations from 2D NMR experiments (COSY, HSQC, HMBC) are necessary. Similarly, for the vibrational spectroscopy section, characteristic absorption bands from Fourier Transform Infrared (FT-IR) and Raman spectroscopy are required.

Without access to published research that has synthesized and characterized this specific compound, generating an article that meets the required standards of detail and scientific accuracy is not possible. The available data on related but distinct molecules, such as pyridine-2-sulfonic acid, aniline-2-sulfonic acid, and various other substituted pyridines and anilines, cannot be accurately extrapolated to create a reliable spectroscopic profile for this compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary experimental data in the public domain.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 2-(Pyridine-2-sulfonyl)aniline. The analysis reveals a distinct molecular ion peak and a characteristic fragmentation pattern that arises from the cleavage of the molecule's most labile bonds.

The mass spectrum would be expected to show the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. The fragmentation of this compound is primarily dictated by the sulfonyl linker. A common fragmentation pathway for aryl sulfonyl compounds involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da. nih.gov This loss would lead to the formation of a significant fragment ion.

Other primary fragmentation events involve the cleavage of the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds, resulting in ions corresponding to the pyridinyl and anilinyl moieties. The proposed fragmentation pattern is detailed below:

Initial Protonation: The molecule is protonated to form the [M+H]⁺ ion.

Loss of SO₂: The [M+H]⁺ ion can undergo rearrangement and lose a neutral SO₂ molecule. nih.gov

C-S Bond Cleavage: Scission of the bond between the pyridine (B92270) ring and the sulfur atom can generate a pyridinyl radical cation and an anilinesulfonyl radical, or their corresponding ions.

S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond can lead to the formation of a pyridine-2-sulfonyl cation and an aniline (B41778) radical, or vice-versa.

The resulting fragments, such as the aniline cation and the pyridine cation, would be observed in the spectrum.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| Fragment Description | Proposed Structure | m/z Value |

| Protonated Molecular Ion | [C₁₁H₁₀N₂O₂S + H]⁺ | 235.05 |

| Fragment from SO₂ loss | [C₁₁H₁₁N₂]⁺ | 171.09 |

| Pyridine-2-sulfonyl cation | [C₅H₄NO₂S]⁺ | 142.00 |

| Aniline cation | [C₆H₆N]⁺ | 92.05 |

| Pyridinyl radical ion | [C₅H₄N]⁺ | 78.03 |

Electronic Absorption (UV-Visible) Spectroscopy

The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic pyridine and aniline rings. The presence of the sulfonyl group and the amino group influences the position and intensity of these absorption maxima.

The spectrum is a composite of the electronic transitions of the constituent chromophores: the aniline moiety and the pyridine moiety.

Aniline Chromophore: Aniline typically exhibits two absorption bands. rsc.org The more intense band, occurring at shorter wavelengths, is attributed to the π → π* transition of the benzene (B151609) ring (the B-band). A lower intensity band at longer wavelengths (the E-band) is also characteristic.

Pyridine Chromophore: Pyridine shows absorption maxima around 202 nm and 254 nm. sielc.com These correspond to π → π* transitions within the heterocyclic aromatic ring.

Table 2: Expected UV-Visible Absorption Bands for this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| 200-230 | π → π | Pyridine Ring |

| 230-260 | π → π (B-band) | Aniline Ring |

| 270-300 | π → π* (E-band) | Aniline Ring |

The exact λmax values would be sensitive to the solvent used due to solute-solvent interactions. rsc.org

X-ray Crystallography for Precise Solid-State Structural Determination

While the specific crystal structure of this compound has not been detailed in the reviewed literature, its solid-state geometry can be predicted based on crystallographic data from its constituent fragments, namely pyridine and aniline. X-ray diffraction studies of these and structurally related molecules provide standard values for bond lengths and angles.

The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. The bond lengths and angles within the pyridine and aniline rings are anticipated to be consistent with standard values for aromatic systems.

Table 3: Typical Bond Lengths in Pyridine and Aniline Fragments

| Bond | Molecule Fragment | Typical Length (Å) | Reference |

| C-N | Pyridine | 1.340 | nist.gov |

| C-C (near N) | Pyridine | 1.390 | nist.gov |

| C-C (far from N) | Pyridine | 1.400 | nist.gov |

| C-N | Aniline | 1.402 | pomona.edu |

| C-C | Aniline (Benzene ring) | ~1.39 | pomona.edu |

| N-H | Aniline | 1.001 | pomona.edu |

Table 4: Typical Bond Angles in Pyridine and Aniline Fragments

| Angle | Molecule Fragment | Typical Angle (°) | Reference |

| C-N-C | Pyridine | 116.7 | nist.gov |

| C-C-N | Pyridine | 124.0 | nist.gov |

| C-C-C | Pyridine | 118.1 - 118.6 | nist.gov |

| C-C-N | Aniline | ~120 | |

| H-N-H | Aniline | 113.1 | pomona.edu |

Precise determination of the solid-state structure of this compound would require single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties and behavior. Techniques such as Density Functional Theory (DFT) are powerful tools for investigating the geometry, electronic structure, and reactivity of 2-(Pyridine-2-sulfonyl)aniline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is a widely used approach for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. mdpi.commdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can predict key structural parameters. researchgate.netindexcopernicus.com

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Lengths | ~1.45 Å |

| C-S Bond Length | ~1.78 Å |

| C-N (aniline) Bond Length | ~1.42 Å |

| Dihedral Angle (Pyridine-S-N-Aniline) | Varies with conformation |

The electronic structure analysis derived from DFT provides a map of the electron distribution within the molecule, highlighting regions of high or low electron density, which is crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. nih.gov For aniline (B41778) and its derivatives, the HOMO-LUMO gap can be influenced by substituents on the aromatic ring. researchgate.net

In this compound, the electron-withdrawing nature of the pyridine-2-sulfonyl group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted aniline. This would suggest an increased reactivity of the molecule. DFT calculations can provide precise energy values for these orbitals.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These are illustrative values. Actual energy levels would be determined by specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govosti.gov The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue).

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring, indicating these are sites susceptible to electrophilic attack. nih.gov The aniline nitrogen, while having a lone pair, might show a less negative or even slightly positive potential due to the electron-withdrawing effect of the sulfonyl group. The hydrogen atoms of the aniline amino group would exhibit a positive potential, making them potential sites for hydrogen bonding or interaction with nucleophiles. researchgate.net The aromatic rings would also display characteristic electrostatic potentials influenced by the substituents. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of electron density, and hybridization within a molecule. youtube.com It provides a description of the bonding in terms of localized electron-pair "natural bond orbitals."

In the context of this compound, NBO analysis can quantify the extent of π-bonding character in the S-N bond. While the S-N bond in sulfonamides is often debated, NBO analysis can provide insights into the delocalization of the nitrogen lone pair into antibonding orbitals of the sulfonyl group. chemrxiv.orgacs.orgdoi.org This delocalization contributes to the stability of the molecule and influences its geometry and rotational barriers. researchgate.net

NBO analysis can also provide information on the hybridization of the atoms, which is related to the molecular geometry. For instance, it can describe the hybridization of the sulfur, nitrogen, and carbon atoms, providing a more detailed picture of the bonding than simple valence bond theory. The analysis of donor-acceptor interactions within the NBO framework reveals the stabilizing effects of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. youtube.com

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions is fundamental to controlling chemical transformations. Computational studies can elucidate reaction pathways, identify intermediates and transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

The synthesis of sulfonamides, such as this compound, typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. cbijournal.comorganic-chemistry.org Computational mechanistic studies can model this reaction to determine the most likely pathway. For the formation of this compound from 2-aminopyridine (B139424) and benzenesulfonyl chloride, for example, DFT calculations could be used to map out the potential energy surface of the reaction.

Such a study would involve locating the transition state structure for the nucleophilic attack of the aniline nitrogen on the sulfur atom of the sulfonyl chloride. acs.org The geometry of the transition state would reveal the arrangement of the atoms at the point of highest energy along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a measure of the reaction rate. acs.org

Furthermore, computational studies can investigate other potential reactions of this compound, such as N-arylation or reactions directed by the pyridine group. nih.govrsc.org By modeling different possible pathways and comparing their activation energies, the most favorable reaction mechanism can be predicted. These theoretical insights are crucial for optimizing reaction conditions and designing new synthetic routes. nih.govprinceton.edu

Computational Modeling of Catalytic Cycles

At present, specific computational studies detailing the catalytic cycles involving this compound are not available in the surveyed scientific literature. Theoretical investigations in this area would typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of a catalyzed reaction. Such studies would elucidate the step-by-step mechanism, identify transition states and intermediates, and calculate activation energies, providing a comprehensive understanding of the catalytic process. For related pyridine-containing compounds, DFT has been used to study their catalytic activity in various reactions, such as in the formation of palladacycles for vinylation reactions. bohrium.com Computational approaches are also instrumental in understanding the redox behavior of metal complexes with pyridine-based ligands in photoredox catalysis. mdpi.com A computational investigation into the catalytic cycles of this compound would be a valuable area for future research to explore its potential applications in catalysis.

Conformer Analysis and Intramolecular Interactions

The conformational flexibility of this compound is primarily dictated by the rotation around the S-N and S-C bonds. These rotations determine the relative orientation of the pyridine and aniline rings and the sulfonyl group. Intramolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in stabilizing specific conformers.

Computational methods, particularly rotational spectroscopy and DFT calculations, are powerful tools for identifying the most stable conformers and quantifying the energetic differences between them. mdpi.com Analysis of the potential energy surface by scanning the relevant dihedral angles would reveal the low-energy conformations and the barriers to their interconversion.

Table 1: Potential Intramolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Potential Effect on Conformation |

|---|---|---|

| Pyridine N and Aniline N-H | Hydrogen Bond | Planarization of the molecule, restricted rotation |

| Phenyl Ring and Pyridine Ring | π-π Stacking | Stabilization of folded conformations |

This table is a theoretical representation of possible interactions and requires specific computational studies for validation.

Explicit and Implicit Solvent Effects in Theoretical Models

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Theoretical models can account for these effects using either explicit or implicit solvent models.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally more efficient and are widely used to calculate solvation free energies and to study how the solvent influences molecular properties and reaction pathways. researchgate.net

For a molecule like this compound, the choice of solvent can influence its conformational equilibrium. Polar solvents might stabilize more polar conformers, while nonpolar solvents would favor less polar ones. Computational studies on related anilines and sulfonamides have shown that incorporating solvent effects, particularly through ab initio methods, improves the accuracy of predictive models for their physicochemical properties. nih.govnih.gov A systematic computational study using both explicit and implicit solvent models would be necessary to fully understand the solution-phase behavior of this compound.

Table 2: Common Implicit Solvent Models and Their Applications

| Model | Description | Typical Application |

|---|---|---|

| PCM (Polarizable Continuum Model) | Represents the solvent as a polarizable dielectric continuum. | Calculation of solvation energies and properties in solution. |

| SMD (Solvation Model based on Density) | A universal solvation model based on the quantum mechanical charge density of a solute. | Prediction of solvation free energies in a wide range of solvents. |

This table provides a general overview of common models; their specific application to this compound would require dedicated research.

Derivatives and Analogues: Synthesis and Structure Reactivity/property Relationship Studies

Systematic Functionalization of the Anilino Phenyl Ring

Structure-activity relationship (SAR) studies on analogous molecular systems, such as anilino-quinolines and anilino-triazolopyrimidines, provide insights into the effects of these modifications. nih.govnih.gov For instance, the introduction of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups generally increases the electron density on the ring, which can enhance the nucleophilic character of the aniline (B41778) nitrogen. Conversely, incorporating electron-withdrawing groups (EWGs) such as fluoro (-F) or nitro (-NO₂) groups decreases the electron density, potentially altering its reactivity and interaction capabilities. nih.gov

The position of the substituent is also critical. A methyl group at the para-position of the aniline ring in a related series of compounds resulted in significantly different biological activity compared to a methyl group at the meta-position, highlighting the importance of substitution patterns in defining the molecule's properties. nih.gov

Table 1: Representative Functionalizations of the Anilino Phenyl Ring and Their Potential Effects This table is based on established chemical principles and data from analogous compound series.

| Substituent (R) | Position | Electronic Effect | Potential Impact on Properties |

| -CH₃ | para | Weakly Electron-Donating | Increases electron density, may enhance nucleophilicity |

| -OCH₃ | para | Strongly Electron-Donating | Significantly increases electron density |

| -F | para | Weakly Electron-Withdrawing | Decreases electron density, alters H-bonding potential |

| -NO₂ | para | Strongly Electron-Withdrawing | Significantly decreases electron density and nucleophilicity |

| -COCH₃ | para | Moderately Electron-Withdrawing | Acts as a hydrogen-bond acceptor, influences steric profile nih.gov |

Modifications of the Pyridine (B92270) Nucleus

The pyridine nucleus plays a crucial role in the reactivity of the 2-sulfonyl group, particularly in the context of its function as a tunable electrophile. nih.gov Modifications to this ring system can predictably alter the molecule's reactivity, especially for applications in covalent chemistry. nih.gov

Research on 2-sulfonyl pyridines has demonstrated that the electrophilicity of the scaffold can be tuned by substituting the pyridine ring with various functional groups. For example, a library of derivatives was synthesized to explore how different electron-withdrawing groups, such as nitrile, nitro, and methyl ester, impact the molecule's ability to react with nucleophiles like cysteine residues in proteins. nih.gov These groups can stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) reactions, thereby modulating the reaction rate. nih.gov

The synthesis of these derivatives allows for the fine-tuning of the compound's reactivity for specific applications, such as the selective covalent modification of biological targets. nih.gov

Table 2: Example Modifications of the Pyridine Nucleus in 2-Sulfonyl Pyridine Scaffolds

| Pyridine Ring Substituent | Purpose of Modification | Effect on Reactivity |

| Nitrile (-CN) | Enhance electrophilicity | Stabilizes Meisenheimer intermediate through resonance nih.gov |

| Nitro (-NO₂) | Enhance electrophilicity | Strongly electron-withdrawing, increases reactivity nih.gov |

| Methyl Ester (-COOCH₃) | Enhance electrophilicity | Resonance stabilization of reaction intermediate nih.gov |

| Biotin | Introduce a functional tag | Allows for detection and confirmation of covalent modification nih.gov |

Alterations to the Sulfonyl Linkage

The sulfonyl (SO₂) group serves as a key linker, connecting the pyridine and aniline moieties. While less commonly explored than ring functionalization, alteration of this linkage represents another avenue for modifying the compound's properties. The oxidation state of the sulfur atom can be changed, leading to different functional groups with distinct geometries and electronic characteristics.

Sulfone (R-SO₂-R'): The highest oxidation state of sulfur. The geometry is tetrahedral, and the sulfone group is a strong hydrogen bond acceptor but not a donor. It is generally chemically stable.

Sulfoxide (B87167) (R-SO-R'): An intermediate oxidation state. The sulfur atom is chiral (unless the R groups are identical), and the group is polar and can act as a hydrogen bond acceptor.

Sulfide (B99878) (R-S-R'): The lowest oxidation state. The geometry is bent, and the group is significantly less polar than a sulfone or sulfoxide.

Changing the sulfonyl linker to a sulfoxide or sulfide would fundamentally alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capacity, thereby influencing its chemical reactivity and how it interacts with other molecules.

Impact of Structural Modifications on Chemical Reactivity and Coordination Behavior

Structural modifications to any part of the 2-(pyridine-2-sulfonyl)aniline scaffold have a direct impact on its chemical reactivity and its ability to coordinate with metal ions.

Chemical Reactivity:

Anilino Ring Modifications: As discussed in section 7.1, substituents on the aniline ring modulate the nucleophilicity of the NH group. EDGs enhance this nucleophilicity, while EWGs decrease it.

Pyridine Nucleus Modifications: Substituents on the pyridine ring directly tune the electrophilicity of the entire 2-sulfonyl pyridine moiety. nih.gov EWGs make the pyridine ring more electron-deficient, increasing its susceptibility to nucleophilic attack and facilitating the pyridylation of target molecules like cysteine residues. nih.gov

Coordination Behavior: The this compound framework possesses multiple potential coordination sites for metal ions, primarily the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group. The molecule can act as a bidentate ligand. The coordination properties can be affected by:

Steric Hindrance: Bulky substituents near the nitrogen atoms can sterically hinder the approach of a metal ion, weakening or preventing coordination.

Electronic Effects: The basicity (and thus coordinating ability) of the nitrogen atoms is influenced by the electronic nature of the substituents on the rings. EDGs on either ring can increase the electron density on the respective nitrogen atom, potentially enhancing its ability to donate a lone pair to a metal center.

Analogous compounds like 2-(pyridin-2-yl)aniline (B1331140) are known to be effective directing groups in metal-catalyzed reactions, highlighting the inherent coordinating capability of the pyridine-aniline scaffold. rsc.org

Bioisosteric Transformations (e.g., Sulfonamides to Sulfonimidamides) and Resulting Chemical Properties

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that retains similar biological activity but may have improved physicochemical or pharmacokinetic properties. A relevant bioisosteric transformation for the sulfonamide group in this compound is its conversion to a sulfonimidamide. nih.gov

A sulfonamide (-SO₂-NH-) can be formally replaced by a sulfonimidamide (-S(O)(NH)-NH-). This transformation introduces significant changes to the molecule's properties:

Hydrogen Bonding: The sulfonimidamide group has an additional N-H bond, providing an extra hydrogen bond donor site compared to a secondary sulfonamide. This can lead to different and potentially stronger interactions with biological targets.

Acidity (pKa): The pKa of the sulfonimidamide protons differs from that of the sulfonamide proton, which alters the ionization state of the molecule at physiological pH.

Studies comparing sulfonamides and their sulfonimidamide bioisosteres have been conducted to rationally evaluate these changes in synthetic, in vitro, and in vivo settings. nih.gov

Table 3: Comparison of Sulfonamide and Sulfonimidamide Functional Groups

| Property | Sulfonamide (-SO₂-NHR) | Sulfonimidamide (-S(O)(NR')-NHR) |

| Structure | Contains a sulfonyl group (SO₂) | Contains a sulfoximine-like group (S(O)N) |

| H-Bond Donors | Typically one N-H donor | Can have up to two N-H donors |

| Acidity | Moderately acidic N-H proton | pKa values are different from sulfonamides |

| 3D Geometry | Tetrahedral around sulfur | Distorted tetrahedral geometry |

Catalytic Applications of 2 Pyridine 2 Sulfonyl Aniline and Its Derivatives

Role as a Directing Group in Transition Metal-Catalyzed Reactions.rsc.orgrsc.orgnih.gov

The pyridine (B92270) moiety within the 2-(pyridine-2-sulfonyl)aniline framework serves as an effective coordinating site for transition metals, enabling the directed activation of otherwise inert C-H bonds. This chelation-assisted strategy has been successfully employed in a variety of transformations, most notably with palladium and copper catalysts.

Palladium-Catalyzed C-H Activation for Functionalization.rsc.orgnih.gov

The directing group ability of pyridine derivatives is well-established in palladium-catalyzed C-H bond functionalization. nih.govnih.gov This strategy allows for the selective transformation of C-H bonds located proximal to the coordinating pyridine ring into new C-C or C-heteroatom bonds. rsc.org The general mechanism involves the formation of a cyclopalladated intermediate, which then undergoes oxidative addition, reductive elimination, or other reaction pathways to yield the functionalized product. researchgate.netrsc.org

In the context of this compound derivatives, the pyridine nitrogen directs the palladium catalyst to an ortho C-H bond on an adjacent aromatic ring. This has been exploited for various functionalization reactions, including arylation, and halogenation. For instance, the palladium-catalyzed ortho-arylation of 2-phenylpyridine (B120327) derivatives has been extensively studied, demonstrating the robustness of the pyridine directing group. researchgate.netrsc.org

Table 1: Examples of Palladium-Catalyzed C-H Functionalization using Pyridine-based Directing Groups

| Directing Group | Reaction Type | Catalyst | Oxidant/Reagent | Functionalized Product | Ref. |

|---|---|---|---|---|---|

| Pyridine | Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | Ortho-acetoxylated arene | nih.gov |

| Pyridine | Halogenation | Pd(OAc)₂ | N-halosuccinimide | Ortho-halogenated arene | nih.gov |

| 2-Phenylpyridine | Arylation | Pd(OAc)₂ | Aryl halide | Ortho-arylated 2-phenylpyridine | researchgate.net |

| 2-Phenylpyridine | Cyanation | Pd(OAc)₂ | K₃[Fe(CN)₆] | Ortho-cyanated 2-phenylpyridine | researchgate.net |

Copper-Catalyzed C-H Amination and Related Transformations.rsc.org

Copper catalysis has emerged as a powerful tool for C-H amination reactions, and the use of directing groups has significantly expanded the scope and selectivity of these transformations. The 2-(pyridin-2-yl)aniline (B1331140) scaffold itself has been identified as a removable directing group for the copper-mediated amination of sp² C-H bonds in benzamide (B126) derivatives. nih.gov In these reactions, the pyridine nitrogen coordinates to the copper catalyst, directing the amination to the ortho C-H bond of the benzamide ring.

Furthermore, derivatives of this compound, specifically N-(2-pyridinesulfonyl)aziridines, have been utilized in copper-catalyzed asymmetric ring-opening reactions with amines, providing access to chiral 1,2-diamines. rsc.org While this is not a direct C-H activation, it highlights the utility of the pyridine-sulfonyl moiety in facilitating copper-catalyzed C-N bond formation. The pyridine group in these substrates plays a crucial role in coordinating the metal catalyst and influencing the stereochemical outcome of the reaction.

Recent studies have also demonstrated the copper-promoted ortho-directed C-H amination of 2-arylpyridines with various NH-heterocycles, showcasing the versatility of the pyridine directing group in copper catalysis. nih.gov

Table 2: Examples of Copper-Catalyzed Transformations Involving Pyridine Directing Groups

| Substrate | Reaction Type | Catalyst | Amine Source | Product | Ref. |

|---|---|---|---|---|---|

| Benzamide with 2-(pyridin-2-yl)aniline directing group | C-H Amination | Cu(OAc)₂ | Various amines | Ortho-aminated benzamide | nih.gov |

| 2-Arylpyridines | C-H Amination | Copper catalyst | NH-heterocycles | Ortho-aminated 2-arylpyridines | nih.gov |

| N-(2-pyridinesulfonyl)aziridines | Asymmetric Ring-Opening | Mg(NTf₂)₂/bisoxazoline | Trimethylsilyl azide | Chiral β-azido amine | rsc.org |

Ligand Design for Homogeneous Catalysis.mdpi.com

The structural framework of this compound, featuring a bidentate N,N-donor set, makes it an attractive platform for the design of ligands for homogeneous catalysis. The electronic and steric properties of the ligand can be readily tuned by introducing substituents on either the pyridine or the aniline (B41778) ring.

While specific examples of ligands derived directly from this compound for broad catalytic applications are not extensively documented in the provided search results, the principles of ligand design suggest their potential. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been employed in a wide array of catalytic systems, including those based on gold, ruthenium, and other transition metals. nih.govacs.org The sulfonamide moiety can influence the electronic properties of the ligand and its coordination to the metal center. The development of chiral ligands based on this scaffold is a promising avenue for asymmetric catalysis.

Investigation in Asymmetric Catalysis (if chiral derivatives are employed).rsc.org

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. The this compound scaffold offers opportunities for the design of chiral ligands and directing groups for asymmetric C-H functionalization and other catalytic reactions. rsc.org

A notable application in this area involves the use of chiral N-(2-pyridinesulfonyl)aziridines in catalytic asymmetric ring-opening reactions. rsc.org These reactions, often catalyzed by chiral Lewis acid complexes, provide enantiomerically enriched 1,2-diamines, which are valuable building blocks in medicinal chemistry and chiral ligand synthesis. The stereochemical outcome of these reactions is dictated by the chiral catalyst and the inherent chirality of the aziridine (B145994) substrate, which can be derived from chiral starting materials.

The broader field of palladium-catalyzed direct asymmetric C-H bond functionalization heavily relies on the design of chiral directing groups and ligands. rsc.org While specific examples employing chiral derivatives of this compound as directing groups for asymmetric C-H activation were not prominent in the search results, the principles established in the field suggest that chiral variants of this scaffold could be effective in inducing enantioselectivity. The synthesis of such chiral derivatives and their application in asymmetric catalysis represents a promising area for future research.

Conclusions and Future Research Trajectories

Synthesis and Reactivity Advancements for 2-(Pyridine-2-sulfonyl)aniline

The synthesis of sulfonamides, including this compound, is a cornerstone of medicinal and organic chemistry. nih.gov Traditional methods typically involve the condensation reaction between an amine and a sulfonyl chloride in the presence of a base. researchgate.net For this compound, this would conventionally involve the reaction of 2-aminoaniline with pyridine-2-sulfonyl chloride.

Recent advancements are focused on developing milder and more efficient synthetic protocols. These modern approaches aim to improve yields, reduce waste, and enhance functional group tolerance. The development of novel catalysts and reaction conditions is crucial for streamlining the synthesis of complex sulfonamides. nih.gov Future research will likely concentrate on catalytic methods that avoid stoichiometric reagents, enhancing the sustainability of the synthesis. Furthermore, exploring the reactivity of the aniline (B41778) and pyridine (B92270) moieties within the this compound framework could lead to the creation of a diverse library of derivatives with unique properties.

Table 1: Comparison of Synthetic Approaches for Sulfonamides

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Method | Amine, Sulfonyl Chloride, Base (e.g., Pyridine) | Often requires stoichiometric base and organic solvents | Well-established, reliable for many substrates. | Can generate significant waste, may require harsh conditions. |

| Catalytic Methods | Amine, Sulfonyl precursor, Catalyst | Milder conditions, potentially solvent-free | Higher atom economy, more environmentally friendly. | Catalyst development can be challenging and costly. |

Potential for Novel Ligand Design and Catalytic System Development

The unique structure of this compound, featuring both a pyridine nitrogen and an aniline nitrogen, makes it an excellent candidate for a bidentate ligand in coordination chemistry. jscimedcentral.com Pyridine-based ligands are integral to the design of catalysts for a wide array of chemical transformations. nih.gov The combination of a soft pyridine donor and a harder amine donor allows for the chelation of various transition metals, creating stable complexes with potentially unique catalytic activities.

Future research in this area will likely focus on:

Synthesis of Metal Complexes: Preparing and characterizing complexes of this compound with transition metals such as palladium, platinum, copper, and nickel. jscimedcentral.comnih.gov

Catalytic Applications: Screening these novel metal complexes for catalytic activity in key organic reactions like cross-coupling, C-H activation, and oxidation/reduction reactions. The electronic properties of the ligand can be tuned by modifying the aniline or pyridine rings, allowing for fine-control over the catalytic process. rsc.org

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Table 2: Potential Catalytic Applications for this compound Metal Complexes

| Reaction Type | Potential Metal Center | Rationale |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni | Pyridine-amine ligands are known to stabilize active catalytic species. |

| C-H Functionalization | Ru, Rh, Ir | The directing group potential of the pyridine moiety can facilitate regioselective C-H bond activation. rsc.org |

| Oxidation/Reduction | Fe, Cu, Mn | The ligand can support various oxidation states of the metal center, crucial for redox catalysis. |

Emerging Directions in Computational Chemistry and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. eurjchem.com For this compound, computational studies can provide deep insights into its electronic structure, conformational preferences, and coordination behavior.

Emerging research directions include:

Ligand-Metal Interactions: DFT calculations can model the binding of this compound to different metal centers, predicting bond strengths, geometries, and electronic properties of the resulting complexes. This can guide the rational design of catalysts. acs.org

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of reactions catalyzed by metal complexes of this compound. By mapping out the potential energy surfaces of catalytic cycles, researchers can identify rate-determining steps and design more efficient catalysts. mdpi.com

In Silico Screening: Computational methods can be employed to screen virtual libraries of this compound derivatives for their potential as ligands or in other applications, accelerating the discovery process. acs.org

Broader Implications for Organic Synthesis and Coordination Chemistry

The advancements in the study of this compound have significant implications for the broader fields of organic synthesis and coordination chemistry. The development of new synthetic methods for this compound and its derivatives contributes to the toolkit of organic chemists, enabling the construction of complex molecules with potential biological activity. nih.govnih.gov

In coordination chemistry, the exploration of this compound as a ligand expands the range of available molecular scaffolds for creating novel metal complexes. rsc.org These complexes could find applications not only in catalysis but also in materials science, for example, in the development of new luminescent materials or sensors. The interplay between innovative ligand design, advanced synthetic methodologies, and powerful computational tools will continue to drive progress in these fundamental areas of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.